molecular formula C14H17NO B1317023 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde CAS No. 292819-60-4

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

Cat. No.: B1317023
CAS No.: 292819-60-4
M. Wt: 215.29 g/mol
InChI Key: YVUBWDXUKWCIDC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a selective and sensitive sensor for hydrazine hydrate in aqueous ethanolic medium and hydrazine gas . It interacts with hydrazine hydrate selectively in less than 5 seconds over other amines, anions, and metals . The detection can be done simply by the naked eye and quantification can be done by absorbance/fluorescence spectroscopy . These interactions highlight the compound’s potential in biochemical sensing and detection applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to detect hydrazine hydrate and hydrazine gas suggests its potential impact on cellular processes related to these substances . Detailed studies on its specific effects on different cell types and cellular processes are still needed to fully understand its cellular impact.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound is formylated at the 6-position, and the resulting quinoline aldehyde is condensed with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to obtain a merocyanine 6-pyrazolinyl derivative . This derivative acts as a selective and sensitive sensor for hydrazine hydrate and hydrazine gas . The detection can be done by absorbance/fluorescence spectroscopy, indicating the compound’s ability to interact with biomolecules and exert its effects through these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in various studies. It is known to detect hydrazine hydrate and hydrazine gas in less than 5 seconds, indicating its rapid response time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can detect hydrazine hydrate and hydrazine gas at very low concentrations, indicating its high sensitivity . The threshold effects and potential toxic or adverse effects at high doses need to be investigated further to ensure its safe use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the detection of hydrazine hydrate and hydrazine gas The compound’s ability to detect these substances suggests its involvement in metabolic pathways related to hydrazine metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound’s interactions with transporters or binding proteins, as well as its localization and accumulation within cells, play a significant role in its function . Detailed studies on its transport and distribution mechanisms are needed to fully understand its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell

Chemical Reactions Analysis

Types of Reactions

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1,2,2,4-tetramethylquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUBWDXUKWCIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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